Me-Tet-PEG8-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Tet-PEG8-NH2 (hydrochloride) is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains two polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo specific inverse electron demand Diels-Alder reactions with compounds containing trans-cyclooctene (TCO) groups . This compound is primarily used in research settings, particularly in the field of click chemistry, where it facilitates the conjugation of biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG8-NH2 (hydrochloride) involves the incorporation of a tetrazine group into a PEG chain. The tetrazine group is known for its high reactivity and is often used in click chemistry reactions. The PEG chain, consisting of eight ethylene glycol units, enhances the solubility and biocompatibility of the compound .
Industrial Production Methods
Industrial production of Me-Tet-PEG8-NH2 (hydrochloride) typically involves large-scale synthesis using automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tet-PEG8-NH2 (hydrochloride) primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds . This reaction is highly specific and does not require a catalyst, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in these reactions include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions are typically carried out at room temperature and can be completed within minutes .
Major Products
The major products formed from these reactions are stable conjugates between Me-Tet-PEG8-NH2 (hydrochloride) and the TCO-containing compounds. These conjugates are often used in the development of targeted drug delivery systems and diagnostic tools .
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG8-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the conjugation of various biomolecules
Biology: Facilitates the labeling and tracking of proteins and other biomolecules in live cells.
Medicine: Plays a crucial role in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of diagnostic tools and drug delivery systems.
Wirkmechanismus
The mechanism of action of Me-Tet-PEG8-NH2 (hydrochloride) involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise conjugation of biomolecules. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltetrazine-PEG12-NHS ester
- Methyltetrazine-Sulfo-NHS ester
- Methyltetrazine-PEG8-PFP ester
Uniqueness
Me-Tet-PEG8-NH2 (hydrochloride) is unique due to its specific combination of a tetrazine group and a PEG chain. This combination allows for highly specific and efficient bioconjugation reactions, making it a valuable tool in the development of targeted therapies and diagnostic tools .
Eigenschaften
Molekularformel |
C29H49ClN6O9 |
---|---|
Molekulargewicht |
661.2 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C29H48N6O9.ClH/c1-25-32-34-29(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-37-10-12-39-14-16-41-18-20-43-22-23-44-21-19-42-17-15-40-13-11-38-9-7-30;/h2-5H,6-24,30H2,1H3,(H,31,36);1H |
InChI-Schlüssel |
UXYNMZYGHRMOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.